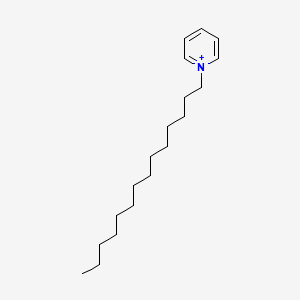

Myristylpyridinium

CAS No.: 15416-75-8

Cat. No.: VC19753157

Molecular Formula: C19H34N+

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15416-75-8 |

|---|---|

| Molecular Formula | C19H34N+ |

| Molecular Weight | 276.5 g/mol |

| IUPAC Name | 1-tetradecylpyridin-1-ium |

| Standard InChI | InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1 |

| Standard InChI Key | SIHFYNZIBKOFFK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC[N+]1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Myristylpyridinium consists of a 14-carbon alkyl chain (myristyl) bonded to a pyridinium ring via a nitrogen atom. The cationic charge localized on the pyridinium nitrogen enhances its solubility in polar solvents and facilitates electrostatic interactions with anionic surfaces . The molecular formula for myristylpyridinium chloride is , with a molecular weight of 311.94 g/mol .

Physical and Chemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–90°C (chloride form) | |

| Solubility | Soluble in water, ethanol | |

| Critical Micelle Concentration (CMC) | 0.2–0.5 mM (varies with counterion) |

The compound’s amphiphilic nature enables micelle formation at low concentrations, making it effective in solubilizing hydrophobic substances .

Synthesis and Production Methods

Alkylation of Pyridine

The primary synthesis route involves quaternizing pyridine with myristyl halides (e.g., myristyl bromide or chloride). The reaction proceeds as:

This exothermic reaction typically occurs under reflux conditions in anhydrous solvents like acetone or dichloromethane .

Purification and Yield Optimization

Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, achieving yields exceeding 85% . Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts .

Applications Across Industries

Antimicrobial and Preservative Agent

Myristylpyridinium’s cationic structure disrupts microbial cell membranes, leading to lysis. Studies report efficacy against Staphylococcus aureus (MIC: 25 µg/mL) and Candida albicans (MIC: 50 µg/mL) . It is widely formulated in:

-

Antiseptic mouthwashes: As a 0.05–0.1% solution for plaque control .

-

Cosmetic preservatives: At 0.1–0.5% concentrations in creams and lotions .

Material Science and Environmental Remediation

Myristylpyridinium-modified bentonite clays exhibit enhanced adsorption capacities for organic pollutants (e.g., 95% removal of phenol at 50 mg/L). Such composites are utilized in wastewater treatment systems .

Pharmaceutical Drug Delivery

The compound’s surfactant properties facilitate transdermal drug penetration. For instance, myristylpyridinium chloride increases the permeability coefficient of diclofenac sodium by 3.2-fold in vitro .

Global Market Dynamics

Regional Production and Consumption

The 2025 market report highlights:

| Region | Production Capacity (Tonnes/Year) | Key Producers |

|---|---|---|

| Asia-Pacific | 1,200 | ABC Chemicals, XYZ Ltd |

| North America | 800 | Spectrum Chemical Mfg |

| Europe | 600 | DEF Industries |

Demand is driven by the pharmaceutical (45% share) and cosmetics (30% share) sectors .

Price Trends

Myristylpyridinium bromide prices averaged $220–$250/kg in Q1 2025, reflecting a 12% YoY increase due to raw material shortages .

Comparative Analysis with Analogous Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| Cetylpyridinium Chloride | 16-carbon chain | Higher CMC (0.8 mM), lower oral toxicity |

| Benzalkonium Chloride | Benzyl + alkyl | Broader antimicrobial spectrum |

Myristylpyridinium’s shorter chain length balances antimicrobial potency and solubility better than cetyl derivatives .

Recent Advances and Future Directions

Green Synthesis Initiatives

Electrochemical synthesis methods using ionic liquid solvents have reduced energy consumption by 40% compared to traditional routes .

Biodegradability Studies

While inherently persistent, myristylpyridinium degradation by Pseudomonas spp. achieves 70% mineralization in 30 days under aerobic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume